molecular formula C12H12N4O3 B8703170 1-(2-(allyloxy)-4-nitrophenyl)-5-methyl-1H-1,2,4-triazole

1-(2-(allyloxy)-4-nitrophenyl)-5-methyl-1H-1,2,4-triazole

Cat. No.: B8703170
M. Wt: 260.25 g/mol
InChI Key: PIFQOQFSDBETDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(allyloxy)-4-nitrophenyl)-5-methyl-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C12H12N4O3 and its molecular weight is 260.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12N4O3

Molecular Weight

260.25 g/mol

IUPAC Name

5-methyl-1-(4-nitro-2-prop-2-enoxyphenyl)-1,2,4-triazole

InChI

InChI=1S/C12H12N4O3/c1-3-6-19-12-7-10(16(17)18)4-5-11(12)15-9(2)13-8-14-15/h3-5,7-8H,1,6H2,2H3

InChI Key

PIFQOQFSDBETDM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=NN1C2=C(C=C(C=C2)[N+](=O)[O-])OCC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of NaH (0.675 g, 16.88 mmol, 60% dispersion in mineral oil) in DMF (25 mL) was cooled to 0° C. A solution 1-(2-fluoro-4-nitrophenyl)-5-methyl-1H-1,2,4-triazole (2.50 g, 11.25 mmol) was added dropwise. Allyl alcohol (0.784 g, 13.5 mmol) was added via syringe over 5 min. The reaction mixture was allowed to warm up to room temperature. After 30 min, TLC showed completion of reaction. It was slowly quenched with water (10 mL), diluted with brine (100 mL), and extracted with EtOAc (3×50 mL). The organic layer was dried over sodium sulfate, filtered, and concentrated in vacuo. The crude reaction mixture was purified using silica gel chromatography (20-80% EtOAc/hexane, linear gradient). Pure fractions were concentrated under reduced pressure to afford 1-(2-(allyloxy)-4-nitrophenyl)-5-methyl-1H-1,2,4-triazole (1.5 g 51% yield) as a yellow-brown colored solid. LC-MS (M+H)+=261.0. 1H NMR (400 MHz, CDCl3) δ ppm 8.02-7.94 (m, 3H), 7.58 (d, 1H, J=8.4 Hz), 5.98-5.89 (m, 1H), 5.37-5.32 (m, 2 H), 4.69-4.70 (m, 2H), 2.403 (s, 3H).
Name
Quantity
0.675 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
1-(2-fluoro-4-nitrophenyl)-5-methyl-1H-1,2,4-triazole
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
0.784 g
Type
reactant
Reaction Step Three

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